4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the piperidine ring.
Coupling with Naphthothiazole: The final step involves coupling the sulfonylated piperidine with a naphthothiazole derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid
- 4-((2-methylpiperidin-1-yl)sulfonyl)-1-oxoisoquinolin-2(1H)-ylacetic acid
Uniqueness
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-3-2-7-17(20)11-14-21(22)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOFNLTCDPHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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